REACTION_CXSMILES
|
[I:1]NC(=O)CCC(N)=O.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][C:12]=1[F:18].S(=O)(=O)(O)O>C(O)(=O)C>[Cl:10][C:11]1[C:12]([F:18])=[CH:13][C:14]([OH:17])=[C:15]([I:1])[CH:16]=1
|
Name
|
N-iodosuccinamide
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
INC(CCC(=O)N)=O
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of water (30 mL)
|
Type
|
EXTRACTION
|
Details
|
the compound was extracted into dichloromethane (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 10% sodium metabisulphite aqueous solution (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash column chromatography (silica, toluene)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1F)O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |